N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide
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Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a furan ring, an isoxazole ring, and a naphthamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction with the isoxazole intermediate.
Formation of the Naphthamide Group: This step involves the reaction of the intermediate with naphthalene-1-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of isoxazolines.
Substitution: Formation of substituted naphthamides.
Scientific Research Applications
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide stands out due to its unique combination of a furan ring, an isoxazole ring, and a naphthamide group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula : C19H16N2O
Molecular Weight : 304.34 g/mol
CAS Number : 1421442-16-1
The compound features a naphthamide backbone with an isoxazole and furan substituent, contributing to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways and biological processes.
1. Antiviral Activity
Recent studies have highlighted the potential antiviral properties of similar compounds containing isoxazole and furan moieties. For instance, derivatives exhibiting inhibitory effects against SARS-CoV-2 main protease (Mpro) have shown IC50 values in the low micromolar range, indicating promising antiviral activity .
2. Anticancer Potential
Several derivatives of isoxazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds derived from isoxazolidinyl polycyclic aromatic hydrocarbons exhibited significant cytotoxicity against MOLT-3 leukemia cells . The mechanism often involves apoptosis induction and inhibition of cell proliferation.
3. Antimicrobial Properties
Compounds similar to this compound have also been evaluated for their antimicrobial activities. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the furan and isoxazole rings can significantly influence the biological activity of the compound. For example, varying substituents on the naphthamide group can enhance potency against specific targets while minimizing cytotoxicity.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(16-8-3-6-13-5-1-2-7-15(13)16)20-12-14-11-18(24-21-14)17-9-4-10-23-17/h1-11H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCBBTYAUUHXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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